molecular formula C12H22O B1669284 Codlemone CAS No. 33956-49-9

Codlemone

Cat. No. B1669284
CAS RN: 33956-49-9
M. Wt: 182.3 g/mol
InChI Key: CSWBSLXBXRFNST-MQQKCMAXSA-N
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Patent
US08258362B2

Procedure details

The copper catalyzed coupling reaction of a Grignard reagent with an organic halide, which is commonly referred to as a halide displacement reaction, was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205). In the Synthesis paper the authors reported the coupling reaction of n-butylmagnesium bromide with n-hexyl bromide in the presence of dilithiumtetrachlorocuprate (Li2CuCl4). Since that report the use of Li2CuCl4 in coupling reactions has been quite extensive and is prominent in the synthesis of pheromones as well as in the synthesis of α,ω-olefins. One of the more interesting uses of this copper catalyzed coupling reaction may be found in U.S. Pat. No. 4,912,253 where sorbyl acetate was coupled with the Grignard prepared from the magnesium salt of chlorohexanol to form the codling moth (Laspeyresia pomonella) sex pheromone 8,10-dodecadien-1-ol on a metric ton scale. α,ω-olefins have been formed by coupling 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to form 1,14-pentadecadiene in 81% yield (Tetrahedron 1991, 47, 6287-6292). 1,9-Decadiene has been prepared by the Li2CuCl4 catalyzed coupling reaction of 1,4-dibromobutane with allylmagnesium bromide at 25° C. in 38% yield (Synthetic Communications 1994, 24, 459-463).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
α,ω-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
chlorohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Mg]Br)CCC.[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C([O:17][CH2:18]/[CH:19]=[CH:20]/[CH:21]=[CH:22]/[CH3:23])(=O)C.ClC(O)CCCCC>[Cu].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH2:18]([OH:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12] |f:5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
Step Seven
Name
α,ω-olefins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC\C=C\C=C\C
Step Nine
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
chlorohexanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205)
CUSTOM
Type
CUSTOM
Details
is prominent in the synthesis of pheromones as
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC=CC=CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.